Benzyl 5-formyl-1H-pyrrole-2-carboxylate
Overview
Description
Benzyl 5-formyl-1H-pyrrole-2-carboxylate: is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom, a formyl group at the 5-position, and a carboxylate group at the 2-position of the pyrrole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Scientific Research Applications
Benzyl 5-formyl-1H-pyrrole-2-carboxylate has several applications in scientific research, including:
Mechanism of Action
Target of Action
It’s worth noting that pyrrole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activity.
Mode of Action
Pyrrole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target molecules .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a molecular weight of 22924 , which could influence its bioavailability and pharmacokinetic behavior.
Result of Action
Given the broad range of biological activities associated with pyrrole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular level.
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it could potentially be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-formyl-1H-pyrrole-2-carboxylate typically involves the condensation of benzylamine with 5-formyl-2-pyrrolecarboxylic acid. The reaction is carried out under mild conditions, often using a catalytic amount of acid such as p-toluenesulfonic acid in an organic solvent like toluene . The reaction mixture is refluxed, and the product is isolated through crystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Benzyl 5-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Benzyl 5-carboxyl-1H-pyrrole-2-carboxylate.
Reduction: Benzyl 5-hydroxymethyl-1H-pyrrole-2-carboxylate.
Substitution: Various benzyl-substituted pyrrole derivatives depending on the substituent used.
Comparison with Similar Compounds
- Benzyl 5-carboxyl-1H-pyrrole-2-carboxylate
- Benzyl 5-hydroxymethyl-1H-pyrrole-2-carboxylate
- Benzyl 5-methyl-1H-pyrrole-2-carboxylate
Uniqueness: Benzyl 5-formyl-1H-pyrrole-2-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity compared to its analogs. The formyl group can undergo specific chemical transformations that are not possible with other functional groups, making this compound valuable in synthetic and medicinal chemistry .
Properties
IUPAC Name |
benzyl 5-formyl-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-11-6-7-12(14-11)13(16)17-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHDCJQRTCXNRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10775479 | |
Record name | Benzyl 5-formyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10775479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183172-57-8 | |
Record name | Benzyl 5-formyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10775479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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